4-(2-Nitrophenyl)butan-2-one
Overview
Description
4-(2-Nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H11NO3. It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to a butanone chain. This compound is known for its light-yellow to yellow solid or liquid form and is used in various chemical and industrial applications .
Mechanism of Action
Target of Action
The compound is known to undergo elimination and substitution reactions , suggesting that it interacts with various enzymes and substrates in the body.
Mode of Action
4-(2-Nitrophenyl)butan-2-one undergoes both substitution and elimination reactions . These reactions are of concerted SN2 type and irreversible E1cB type, respectively . The spontaneous formation of alkene from the chloride is suggested to occur by a water-promoted E1cB reaction .
Biochemical Pathways
The compound’s ability to undergo elimination and substitution reactions suggests that it may influence a variety of biochemical pathways, particularly those involving enzymatic reactions .
Pharmacokinetics
Its chemical structure and reactivity suggest that it may be absorbed and distributed throughout the body, metabolized via enzymatic reactions, and excreted through the kidneys .
Result of Action
Its ability to undergo elimination and substitution reactions suggests that it may influence a variety of cellular processes, potentially leading to changes in cell function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the rate and extent of its elimination and substitution reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(2-Nitrophenyl)butan-2-one can be synthesized through several synthetic routes. One common method involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving continuous monitoring and control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(2-Nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions, where the ketone group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products Formed
Reduction: 4-(2-Aminophenyl)butan-2-one.
Oxidation: 4-(2-Nitrophenyl)butanoic acid.
Substitution: Various substituted phenylbutanones depending on the nucleophile used.
Scientific Research Applications
4-(2-Nitrophenyl)butan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitrophenyl)butan-2-one: Similar structure but with the nitro group in the para position.
4-(2-Aminophenyl)butan-2-one: Reduction product of 4-(2-Nitrophenyl)butan-2-one.
4-(2-Nitrophenyl)butanoic acid: Oxidation product of this compound.
Uniqueness
This compound is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The ortho-nitro group provides distinct electronic and steric effects compared to other positional isomers, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
4-(2-nitrophenyl)butan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-8(12)6-7-9-4-2-3-5-10(9)11(13)14/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNWPIWCTWRCHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599673 | |
Record name | 4-(2-Nitrophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58751-62-5 | |
Record name | 4-(2-Nitrophenyl)butan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70599673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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